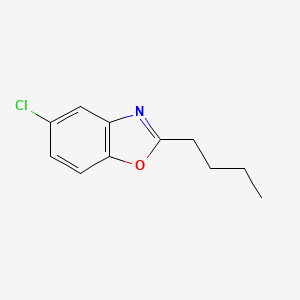

2-ブチル-5-クロロ-1,3-ベンゾオキサゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-aminophenols with aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .

Chemical Reactions Analysis

Benzoxazoles can be synthesized via different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology .

科学的研究の応用

- 調査結果: 一部の誘導体は、細菌(例:緑膿菌、肺炎桿菌、チフス菌)および真菌(例:黒麹菌、カンジダ・アルビカンス)に対して抗菌効果が向上しました。 特に、化合物19は黒麹菌に対して強力な抗真菌活性を示し、化合物1はカンジダ・アルビカンスに対して有効でした .

- 効率的な合成: 研究者らは、2-アミノフェノールと置換ベンズアルデヒドを使用して、ベンゾオキサゾール誘導体を合成するための効率的な方法を開発しました。 この反応は、炭酸ストロンチウムを触媒として使用し、グラインドストーン法によって進行し、高収率をもたらします .

- 利点: このアプローチは、簡便性、良好な原子経済性、および環境への配慮を提供しますが、比較的長い反応時間が必要となります .

抗菌特性

合成戦略とグリーンケミストリー

作用機序

Target of Action

2-Butyl-5-chloro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .

Biochemical Pathways

Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . This suggests that these compounds may affect a variety of biochemical pathways related to these conditions.

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others .

実験室実験の利点と制限

2-Butyl-5-chloro-1,3-benzoxazole has a number of advantages for lab experiments, including its low cost and availability, its low toxicity, and its versatility. Additionally, 2-Butyl-5-chloro-1,3-benzoxazole can be synthesized in a variety of ways, making it a useful starting material for a variety of experiments. However, 2-Butyl-5-chloro-1,3-benzoxazole does have some limitations, including its slow reaction rate and its low solubility in water.

将来の方向性

There are a number of potential future directions for 2-Butyl-5-chloro-1,3-benzoxazole research. These include further exploration of its mechanism of action, further exploration of its biochemical and physiological effects, further exploration of its potential therapeutic applications, and further exploration of its potential uses in organic synthesis. Additionally, further research into the synthesis and purification of 2-Butyl-5-chloro-1,3-benzoxazole could lead to more efficient and cost-effective methods for producing this compound.

合成法

2-Butyl-5-chloro-1,3-benzoxazole can be synthesized via the condensation reaction between 2-butyl-5-chloro-1,3-benzothiazole and an appropriate aldehyde or ketone. This reaction is usually carried out under basic conditions and requires the use of an acidic catalyst. The reaction is typically carried out at elevated temperatures (80-120°C) and can take several hours to complete. The product is then purified by recrystallization, column chromatography, or other methods.

生化学分析

Biochemical Properties

Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . They are known to exhibit a broad range of biological activities, such as antibacterial, antifungal, and anticancer effects .

Cellular Effects

Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 2-Butyl-5-chloro-1,3-benzoxazole is not well-defined. Benzoxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-butyl-5-chloro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFBGGGUYHSOQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2455476.png)

![4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2455480.png)

![N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2455494.png)